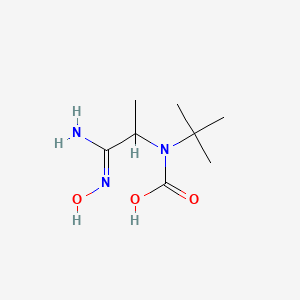
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamic acid .
Analyse Chemischer Reaktionen
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols using reagents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a protecting group for amino functions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid involves its interaction with molecular targets and pathways. For instance, it can act as an antioxidant by upregulating the Nrf2 gene and reducing nuclear factor kappa-B (NF-κB) activity, thereby decreasing oxidative stress and enhancing antioxidant status . This mechanism is particularly relevant in the context of neuroprotection and the treatment of brain diseases.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid can be compared with other similar compounds, such as tert-butyl carbamate and tert-butylhydroquinone. While these compounds share the tert-butyl group, they differ in their specific functional groups and reactivity patterns. For example, tert-butyl carbamate is commonly used as a protecting group in peptide synthesis, whereas tert-butylhydroquinone is known for its antioxidant properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its potential and uncover new applications.
Eigenschaften
Molekularformel |
C8H17N3O3 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]-tert-butylcarbamic acid |
InChI |
InChI=1S/C8H17N3O3/c1-5(6(9)10-14)11(7(12)13)8(2,3)4/h5,14H,1-4H3,(H2,9,10)(H,12,13) |
InChI-Schlüssel |
QLEABYAIHGAYMH-UHFFFAOYSA-N |
Isomerische SMILES |
CC(/C(=N/O)/N)N(C(=O)O)C(C)(C)C |
Kanonische SMILES |
CC(C(=NO)N)N(C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


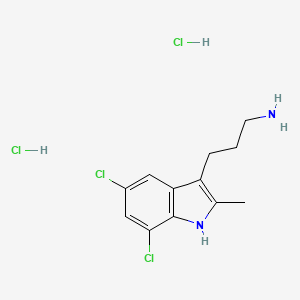


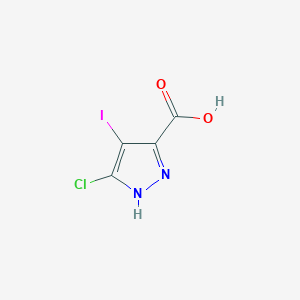

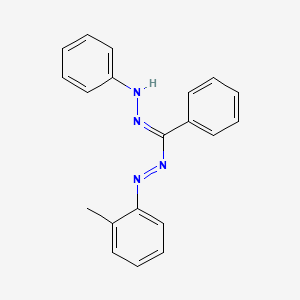
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)

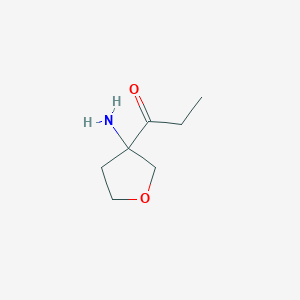
![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)



